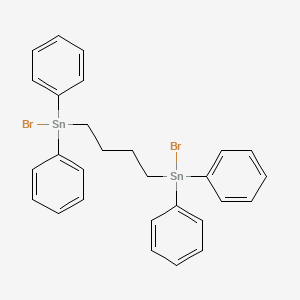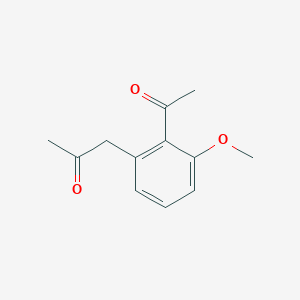![molecular formula C5H11NO2 B14416270 (2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol CAS No. 80079-24-9](/img/structure/B14416270.png)
(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol is an organic compound that belongs to the class of imines and alcohols This compound is characterized by the presence of both a hydroxyethyl group and an imino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with propanal under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imines or alcohols.
Scientific Research Applications
(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins or enzymes, leading to modulation of their activity. The imine group can also undergo reversible reactions, allowing the compound to act as a dynamic ligand in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An organic compound with similar structural features but different functional groups.
2-Amino-2-methylpropan-1-ol: Another compound with an amino and hydroxy group attached to a propanol backbone.
Properties
CAS No. |
80079-24-9 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-(2-hydroxyethylimino)propan-1-ol |
InChI |
InChI=1S/C5H11NO2/c1-5(4-8)6-2-3-7/h7-8H,2-4H2,1H3 |
InChI Key |
MPOLGKWWFPEZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


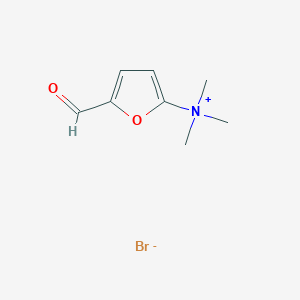
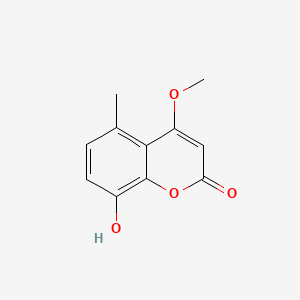
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
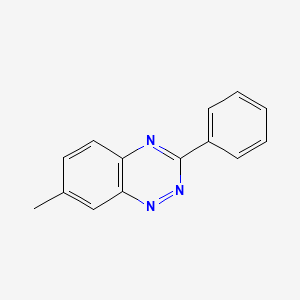
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
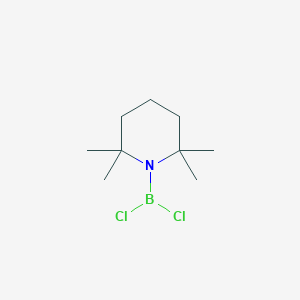


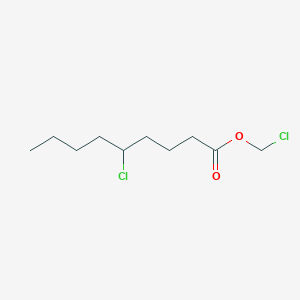
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)
![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
